N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 899754-41-7
VCID: VC7057748
InChI: InChI=1S/C20H13Cl2N3O2/c21-15-4-1-3-13(9-15)12-25-8-2-5-17(20(25)27)19(26)24-18-10-16(22)7-6-14(18)11-23/h1-10H,12H2,(H,24,26)
SMILES: C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Molecular Formula: C20H13Cl2N3O2
Molecular Weight: 398.24

N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 899754-41-7

Cat. No.: VC7057748

Molecular Formula: C20H13Cl2N3O2

Molecular Weight: 398.24

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 899754-41-7

Specification

CAS No. 899754-41-7
Molecular Formula C20H13Cl2N3O2
Molecular Weight 398.24
IUPAC Name N-(5-chloro-2-cyanophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H13Cl2N3O2/c21-15-4-1-3-13(9-15)12-25-8-2-5-17(20(25)27)19(26)24-18-10-16(22)7-6-14(18)11-23/h1-10H,12H2,(H,24,26)
Standard InChI Key NZQOQPBDBUMMGM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N

Introduction

N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which is significant in medicinal chemistry due to its diverse biological activities. This compound is structurally similar to N-(5-chloro-2-cyanophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with the primary difference being the substitution of the benzyl group from 2-chlorobenzyl to 3-chlorobenzyl. The dihydropyridine structure is known for its versatility in medicinal chemistry, often serving as precursors to various bioactive molecules.

Synthesis

The synthesis of N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions. Common methods include the reaction of substituted benzyl groups with dihydropyridine derivatives. The specific synthetic pathways and methodologies are crucial for obtaining high yields and purity of the compound.

Synthesis Steps:

  • Preparation of Dihydropyridine Derivative: This involves the formation of the dihydropyridine ring structure.

  • Introduction of the Chlorobenzyl Group: The 3-chlorobenzyl group is introduced into the dihydropyridine derivative.

  • Introduction of the Cyanophenyl Group: The cyanophenyl group is attached to form the final compound.

Characterization and Analysis

Characterization of the final product is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound. Thin-layer chromatography (TLC) is used to monitor the reaction progress.

TechniquePurpose
NMR SpectroscopyConfirm structure and identify functional groups
Mass Spectrometry (MS)Determine molecular weight and purity
Thin-Layer Chromatography (TLC)Monitor reaction completion

Potential Applications

Compounds with similar structures to N-(5-chloro-2-cyanophenyl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit activity on AMPA receptors and other ion channels, suggesting potential applications in treating neurological disorders. The mechanism of action is primarily linked to interactions with biological targets such as receptors or enzymes involved in neurotransmission or cardiovascular regulation.

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